N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate, with the CAS Number 1185435-02-2, is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is classified under the category of indole derivatives, which are significant in various biological activities and therapeutic applications. The presence of the indole moiety contributes to its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate can be approached through several methods. One common method involves the condensation reaction between an indole derivative and an amine, typically conducted under controlled conditions to yield the desired product. Variations of this process may include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time to optimize yield and purity. The purification of the final product often involves column chromatography techniques.
The molecular formula for N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate is C12H16N2O2, indicating it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features a central indole ring substituted with a methyl group at the 5-position and a methanamine moiety linked through a formate group.
Key structural data includes:
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate is not fully elucidated but can be inferred from studies on similar indole derivatives. Indoles are known to interact with various biological targets, including enzymes and receptors involved in cancer pathways. For instance, inhibitors targeting indoleamine-2,3-dioxygenase have shown promise in cancer therapy by modulating immune responses.
While specific physical properties such as melting point or boiling point are not detailed in the available literature, general characteristics can be inferred:
Chemical properties include:
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate has potential applications in:
Tryptamine, the decarboxylation product of the essential amino acid tryptophan, constitutes the fundamental scaffold for an expansive array of biologically active natural products and synthetic pharmaceuticals [6]. Its structure comprises an indole heterocycle linked to an ethylamine side chain, providing versatile sites for chemical modification that profoundly influence pharmacological activity. N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate (Chemical Formula: C₁₂H₁₆N₂O₂; Molecular Weight: 220.27 g/mol) embodies specific strategic modifications at three key positions relative to the parent tryptamine structure [4] [5]:
Bioavailability: Improved dissolution characteristics can translate to enhanced absorption and bioavailability in physiological systems.
Structural Analogs and Classification Context: Within the broader taxonomy of indole alkaloids, this compound falls under the category of simple substituted tryptamines (non-isoprenoid indole alkaloids) [2] [6]. It lacks the complex terpenoid or secologanin-derived moieties characteristic of monoterpenoid indole alkaloids like those found in Catharanthus roseus (e.g., vinblastine, ajmalicine) or the ergoline ring system of ergot alkaloids (e.g., LSD) [2] [6]. Its structure aligns more closely with endogenous neurotransmitters and hormone precursors (e.g., serotonin, tryptamine) or simpler plant alkaloids like gramine, differing primarily in its specific substitution pattern (–CH₂NHCH₃ at C3 and –CH₃ at C5) and salt form [2] [3].
Table 1: Structural Comparison of Key Tryptamine Derivatives
Compound Name | Substitution at N₁ | Substitution at C₃ | Substitution at C₅ | Significance |
---|---|---|---|---|
Tryptamine (Core Scaffold) | H | –CH₂CH₂NH₂ | H | Fundamental biosynthetic precursor; endogenous trace amine |
Serotonin (5-HT) | H | –CH₂CH₂NH₂ | OH | Crucial neurotransmitter regulating mood, appetite, sleep, cognition |
N,N-DMT | H | –CH₂CH₂N(CH₃)₂ | H | Potent, short-acting psychedelic; endogenous trace component |
Psilocybin | PO₄ (Phosphate) | –CH₂CH₂NH₂ | OPO₃H₂ (via O) | Prodrug to psilocin (4-OH-DMT); major alkaloid in "magic mushrooms" |
Bufotenin (5-OH-DMT) | H | –CH₂CH₂N(CH₃)₂ | OH | Psychedelic found in toad venom and some mushrooms |
Gramine | H | –CH₂N(CH₃)₂ | H | Plant alkaloid; antimicrobial, insecticidal properties |
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine (Free Base) | H | –CH₂NHCH₃ | CH₃ | Synthetic target/intermediate; optimized C₅ methyl for receptor interaction |
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine Formate (Subject Compound) | H | –CH₂NHCH₃⁺ ‧ HCOO⁻ | CH₃ | Salt form enhancing stability, solubility, pharmaceutical utility |
Table generated based on structural data from [1] [2] [5].
The exploration of synthetic indole derivatives, particularly methylated tryptamines and their structural analogs, is deeply rooted in the mid-20th century confluence of natural product chemistry, psychopharmacology, and the quest for novel CNS therapeutics [2] [3]. Early investigations focused on naturally occurring indole alkaloids revealed their profound effects on human consciousness and neurochemistry:
Naturally Occurring Prototypes: Indigenous use of plants and fungi containing simple methylated tryptamines (e.g., psilocybin/psilocin in mushrooms, DMT in Ayahuasca admixtures, bufotenin in toad venom) and more complex indoles (e.g., ibogaine from Tabernanthe iboga, reserpine from Rauvolfia serpentina) provided the initial templates [2] [3]. Reserpine's introduction in the 1950s as the first effective antipsychotic (though later superseded) and the discovery of serotonin (5-hydroxytryptamine, 5-HT) as a critical neurotransmitter in the same era cemented the indole nucleus' significance in neuropharmacology [3]. The structural elucidation of LSD (lysergic acid diethylamide), a potent semisynthetic ergoline indole alkaloid, in the 1940s-1950s further demonstrated the exquisite sensitivity of psychoactive effects to modifications on the indole/tryptamine core [2] [3].
Rational Drug Design & SAR Development: The discovery of serotonin spurred systematic efforts to synthesize analogs to probe its receptors and metabolism. This led to compounds like α-methyltryptophan (a tracer) and explored substitutions on the ethylamine side chain and indole ring [3]. Recognizing the structural similarity between serotonin, LSD, and simpler tryptamines, researchers in the 1950s-1970s began systematic structure-activity relationship (SAR) studies on synthetic tryptamines. Key findings emerged:
Shortening or modifying the ethylamine linker (e.g., to aminomethyl as in gramine or the subject compound) represented a significant structural departure, moving away from classical "serotonin-like" agonists towards novel pharmacophores potentially interacting with distinct targets or with altered selectivity profiles [3] [5].
Modern CNS Drug Discovery: The evolution of molecular pharmacology, particularly the cloning and characterization of serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₆, 5-HT₇ families) and transporters (SERT), provided precise targets for rational drug design. This shifted focus towards designing indole derivatives optimized for specific receptor subtype selectivity to minimize side effects and maximize therapeutic potential [3] [8]. Compounds like sumatriptan (a 5-HT₁B/₁D agonist for migraine) and ondansetron (a 5-HT₃ antagonist for nausea) exemplify successful, target-selective indole-based drugs arising from this era [3]. N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate epitomizes the contemporary approach within this lineage. Its specific structure—retaining the hydrogen-bonding N₁-H, incorporating the potentially potency-enhancing C₅ methyl group identified in earlier SAR, and featuring the modified methylaminomethyl side chain—is designed for targeted CNS activity. It serves as a crucial synthetic building block for developing novel potential antidepressants and anxiolytics, leveraging the inherent "drug-likeness" and CNS permeability associated with the indole scaffold while seeking improved efficacy and tolerability profiles [5] [8]. Furthermore, its role extends beyond neuropsychiatry; its structural features make it valuable for developing chemical probes for neurotransmitter systems and as a precursor in synthesizing tubulin polymerization inhibitors inspired by natural indole-based anticancer agents like the vinca alkaloids [3] [5].
Table 2: Key Historical Milestones in Methylated Indole Methanamine Research
Time Period | Key Development/Compound | Significance |
---|---|---|
Pre-1950s | Indigenous use of Psilocybe mushrooms, Ayahuasca (DMT) | Revealed profound psychoactive effects of natural methylated tryptamines |
1952 | Isolation/Characterization of Serotonin (5-HT) | Established a critical endogenous indoleamine neurotransmitter; provided primary structural template for synthetic efforts |
1950s | Reserpine introduced clinically; LSD synthesized & studied | Demonstrated therapeutic potential (reserpine) and extreme potency (LSD) of complex indoles; linked indoles to serotonin pathways & psychosis |
1950s-1970s | Systematic SAR on Synthetic Tryptamines (e.g., DMT, DET, 5-MeO-DMT, Psilocin) | Identified roles of N-alkylation, C₄/C₅/C₆/C₇ substitution on psychedelic potency, duration, and receptor interactions |
1960s-1980s | Vinca Alkaloids (Vinblastine, Vincristine) enter clinical use | Highlighted the immense therapeutic potential (anticancer) of complex dimeric indole alkaloids |
1980s-1990s | Cloning of Serotonin Receptor Subtypes (5-HT₁, 2, 3, etc.) | Enabled rational design of subtype-selective ligands |
1991 | Sumatriptan (Indole-based) approved for Migraine | Validated targeted 5-HT₁B/₁D agonism as therapeutic strategy |
1990s-Present | Focus on Optimized Side-chains & Ring Substitutions (e.g., subject compound) | Development of novel tryptamine analogs (e.g., C₃-aminomethyl like gramine/subject compound, C₅-alkyl) for targeted neuropharmacology & probes |
21st Century | Exploration beyond Neuropsychiatry (e.g., tubulin inhibitors) | Diversification of applications for synthetic methylated indole methanamines |
Table generated based on historical context from [2] [3] [5].
Table 3: Key Structural Features of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine Formate
Chemical Property | Value/Description | Source/Reference |
---|---|---|
Systematic IUPAC Name | formic acid; N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | [1] [4] |
CAS Registry Number | 1185435-02-2 | [1] [4] [5] |
Molecular Formula | C₁₂H₁₆N₂O₂ | [1] [4] [5] |
Molecular Weight | 220.27 g/mol | [1] [4] [5] |
Canonical SMILES | CNCc1c[nH]c2ccc(C)cc12.O=CO | [4] [8] |
InChI | InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3) | [1] [4] |
InChI Key | BDIXQJWNYSATGC-UHFFFAOYSA-N | [1] [4] [5] |
Purity (Typical) | ≥ 95% (LCMS) | [4] [8] |
Physical Form | Solid (often beige powder) | [4] [8] |
Storage Recommendations | 0-8 °C | [4] [8] |
Salt Former | Formic Acid (HCOOH) | [1] [4] [5] |
Salt Formation Site | Secondary amine of methylaminomethyl side chain | [4] [5] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0